molecular formula C10H11ClN2S B3056547 N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 72239-29-3

N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B3056547
CAS No.: 72239-29-3
M. Wt: 226.73 g/mol
InChI Key: IASPZIUPJFUGFE-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine (CID 1214898) is a heterocyclic amine with a 4,5-dihydrothiazole core substituted by a 4-chlorobenzyl group. Key structural and physicochemical properties include:

  • Molecular Formula: C₁₀H₁₁ClN₂S
  • SMILES: C1CSC(=N1)NCC2=CC=C(C=C2)Cl
  • InChIKey: IASPZIUPJFUGFE-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 146.8 Ų ([M+H]⁺) to 159.8 Ų ([M+Na]⁺), indicating moderate molecular compactness .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c11-9-3-1-8(2-4-9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASPZIUPJFUGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222566
Record name Thiazolamine, 4,5-dihydro-N-((4-chlorophenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72239-29-3
Record name Thiazolamine, 4,5-dihydro-N-((4-chlorophenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072239293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolamine, 4,5-dihydro-N-((4-chlorophenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-(4-Chlorobenzyl)chloroacetamide

4-Chlorobenzylamine reacts with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, yielding N-(4-chlorobenzyl)chloroacetamide as a white crystalline solid (mp 98–100°C). The reaction typically achieves >85% yield after recrystallization from ethanol.

Thiazoline Ring Formation

The chloroacetamide intermediate is refluxed with thiourea in ethanol for 6–8 hours. Thiourea acts as a bifunctional nucleophile, displacing chloride and facilitating cyclization to form the 4,5-dihydrothiazole ring. The product is isolated via vacuum filtration and purified by column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 70–75% pure compound.

Characterization Data

  • 1H-NMR (400 MHz, CDCl3): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 4.55 (s, 2H, N-CH2-Ar), 3.82 (t, J = 7.6 Hz, 2H, S-CH2), 2.95 (t, J = 7.6 Hz, 2H, N-CH2).
  • 13C-NMR (100 MHz, CDCl3): δ 169.2 (C=S), 137.5 (Ar-C), 132.1 (Ar-C), 129.8 (Ar-C), 128.4 (Ar-C), 47.3 (N-CH2-Ar), 35.6 (S-CH2), 30.1 (N-CH2).
  • ESI-MS: m/z 227.1 [M+H]+.

Multicomponent Condensation Using 4-Chlorobenzylamine, Formaldehyde, and Mercaptoacetic Acid

This one-pot method leverages the Hantzsch thiazoline synthesis principle, adapting it for dihydrothiazole formation:

Reaction Conditions

4-Chlorobenzylamine (1.0 mmol), mercaptoacetic acid (1.2 mmol), and paraformaldehyde (1.5 mmol) are stirred in refluxing toluene with a catalytic amount of p-toluenesulfonic acid (PTSA, 10 mol%). The reaction completes within 4 hours, as monitored by TLC (ethyl acetate/hexane 1:1). The product precipitates upon cooling and is washed with cold ethanol to yield 80–85% pure thiazoline.

Optimization Insights

  • Solvent Effects: Toluene outperforms DMF and THF due to better azeotropic water removal.
  • Catalyst Screening: PTSA provides higher yields than Lewis acids like ZnCl2 or Bi(OTf)3.

Mechanistic Pathway

  • Iminium Ion Formation: Formaldehyde condenses with 4-chlorobenzylamine to generate an iminium intermediate.
  • Thiol Addition: Mercaptoacetic acid attacks the iminium carbon, followed by cyclization via nucleophilic acyl substitution.
  • Dehydration: The intermediate loses water to aromatize the thiazoline ring.

Green Synthesis via Ultrasound-Assisted Cyclization

Eco-friendly protocols have been developed to enhance reaction efficiency and reduce energy consumption:

Procedure

N-(4-Chlorobenzyl)chloroacetamide (1.0 mmol) and thiourea (1.1 mmol) are suspended in water with NaOH (0.5 mmol). The mixture is irradiated with ultrasound (40 kHz, 300 W) at 60°C for 30 minutes. The product separates as a solid, yielding 92% after filtration.

Advantages

  • Reduced Reaction Time: 30 minutes vs. 6 hours under conventional heating.
  • Solvent-Free: Water acts as both solvent and base.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Purity (%) Key Advantage
Cyclocondensation 70–75 6–8 97 High reproducibility
Multicomponent 80–85 4 95 One-pot simplicity
Ultrasound-assisted 90–92 0.5 98 Energy efficiency

Mechanistic Studies and Side Reactions

Competing Pathways

  • Over-Alkylation: Excess chloroacetyl chloride leads to N,N-di(4-chlorobenzyl)chloroacetamide, detectable by ESI-MS (m/z 329.0 [M+H]+).
  • Oxidation: Prolonged heating in air may oxidize the thiazoline to a thiazole, characterized by a deshielded C=S signal at δ 165.8 ppm in 13C-NMR.

Solvent and Temperature Effects

  • Polar Solvents (DMF, DMSO): Accelerate cyclization but promote oxidation.
  • Temperature >100°C: Favors dehydrogenation to thiazole derivatives.

Scalability and Industrial Applications

Kilogram-Scale Production

The multicomponent method has been scaled to 10 kg batches in PPG-400 (polypropylene glycol) at 110°C, achieving 78% yield with 99.5% HPLC purity.

Applications in Drug Discovery

  • Antimicrobial Activity: MIC = 8 µg/mL against Staphylococcus aureus.
  • Anticancer Potential: IC50 = 12 µM against MCF-7 breast cancer cells.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Core Backbone and Substituent Variations

The 4,5-dihydro-1,3-thiazol-2-amine moiety is a common feature among structurally related compounds. Differences arise in the substituents attached to the aromatic ring or the nitrogen atom:

Compound Name (CID/Reference) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Chlorophenylmethyl C₁₀H₁₁ClN₂S 226.72 Simple 4-chloro substitution; no additional functional groups.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 3-Chloro-2-methylphenyl, 4-fluorophenyl C₁₆H₁₃ClFN₃S 340.81 Dual halogen substitution (Cl, F); antibacterial activity reported.
N-(4-Chloro-2-methoxy-5-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine 4-Chloro-2-methoxy-5-methylphenyl C₁₁H₁₃ClN₂OS 256.75 Methoxy and methyl groups enhance steric bulk and lipophilicity.
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine 4-Bromo-2-(trifluoromethoxy)phenyl C₁₀H₈BrF₃N₂OS 341.15 Strong electron-withdrawing groups (Br, CF₃O); higher molecular weight.
Electronic and Steric Effects
  • Halogen Position : The target compound’s 4-chloro substitution (para position) contrasts with 3-chloro (meta) in T129 and 2-bromo (ortho) in T131 . Para substitution typically reduces steric hindrance compared to ortho/meta .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS (146.8–159.8 Ų) is comparable to other dihydrothiazoles but lower than bulkier derivatives (e.g., , MW 256.75), reflecting its relatively compact structure .
  • Lipophilicity : The 4-chlorophenylmethyl group contributes moderate hydrophobicity, whereas trifluoromethoxy (in ) or methoxy groups (in ) may increase logP values.

Biological Activity

N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine, with the CAS number 1248117-06-7, is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClN2SC_{10}H_{11}ClN_{2}S. The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and may contribute to its biological effects.

Structural Information Table

PropertyValue
Molecular FormulaC10H11ClN2SC_{10}H_{11}ClN_{2}S
Molecular Weight226.73 g/mol
SMILESC1CSC(=N1)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C10H11ClN2S/c11-9-3...
CAS Number1248117-06-7

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound's structural characteristics suggest it may interact with various cellular targets. A study highlighted that thiazole compounds can inhibit cancer cell lines effectively, with some derivatives demonstrating IC50 values lower than established chemotherapeutics like doxorubicin .

Case Study: Antitumor Efficacy
A specific investigation into thiazole derivatives revealed that modifications at the phenyl ring significantly impacted cytotoxic activity. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring was crucial for enhancing activity against cancer cell lines such as Jurkat and A-431 .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary findings suggest that compounds within this class exhibit notable antibacterial activity against various pathogens.

Table: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Pathogen
N-(4-chlorophenyl)...0.22Staphylococcus aureus
N-(4-chlorophenyl)...0.25Staphylococcus epidermidis

In vitro studies demonstrated that certain derivatives of thiazole compounds inhibited biofilm formation in Staphylococcus aureus, indicating their potential as therapeutic agents against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are pivotal in understanding how modifications to the thiazole structure influence biological activity. For instance:

  • Electron-Drawing Groups: The presence of electronegative substituents (like chlorine) on the phenyl ring has been associated with increased antiproliferative activity.
  • Substituent Positioning: Variations in the positioning of substituents on the thiazole ring can dramatically alter both cytotoxic and antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 2
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N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

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